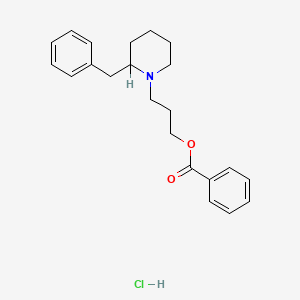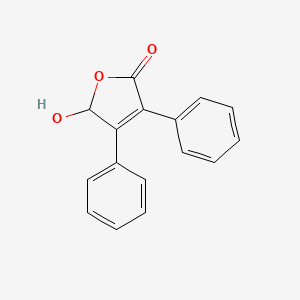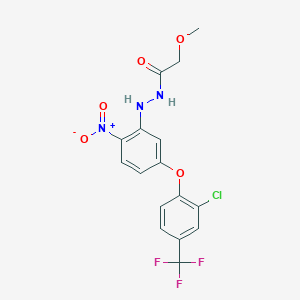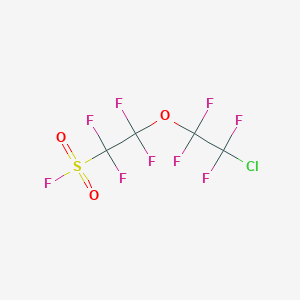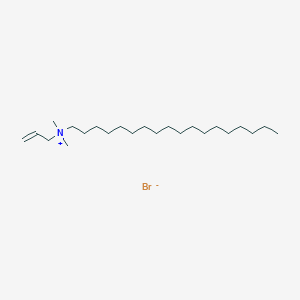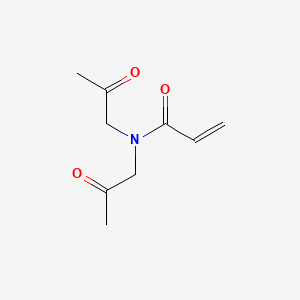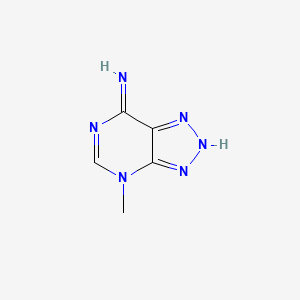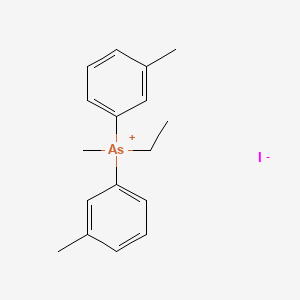![molecular formula C12H12F6N2O6 B14450330 Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- CAS No. 79383-26-9](/img/structure/B14450330.png)
Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- is a synthetic nucleoside analog. It is structurally similar to deoxyuridine but contains additional trifluoromethyl and hydroxy groups, which can significantly alter its chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- typically involves multiple steps, starting from commercially available uridine derivatives. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
化学反応の分析
Types of Reactions
Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
科学的研究の応用
Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Incorporated into DNA to study replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties. It can inhibit viral replication and induce apoptosis in cancer cells.
Industry: Used in the development of new pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- involves its incorporation into DNA, where it can disrupt normal base pairing and replication processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA synthesis and repair, such as DNA polymerases and thymidylate synthase .
類似化合物との比較
Similar Compounds
Deoxyuridine: Lacks the trifluoromethyl and hydroxy groups, making it less potent in certain applications.
Idoxuridine: Contains an iodine atom instead of the trifluoromethyl group, used as an antiviral agent.
Trifluridine: Similar to idoxuridine but with a trifluoromethyl group, used in the treatment of viral infections.
Uniqueness
Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- is unique due to its trifluoromethyl and hydroxy groups, which enhance its stability and biological activity. These modifications make it more effective in inhibiting viral replication and inducing apoptosis compared to its analogs .
特性
CAS番号 |
79383-26-9 |
|---|---|
分子式 |
C12H12F6N2O6 |
分子量 |
394.22 g/mol |
IUPAC名 |
5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12F6N2O6/c13-11(14,15)10(25,12(16,17)18)4-2-20(9(24)19-8(4)23)7-1-5(22)6(3-21)26-7/h2,5-7,21-22,25H,1,3H2,(H,19,23,24)/t5-,6+,7+/m0/s1 |
InChIキー |
JAVXAEOQEKAYNL-RRKCRQDMSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(C(F)(F)F)(C(F)(F)F)O)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(C(F)(F)F)(C(F)(F)F)O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


acetonitrile](/img/structure/B14450252.png)

